molecular formula C10H8ClF3O B7993041 4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone

4'-Chloro-3'-ethyl-2,2,2-trifluoroacetophenone

Cat. No.: B7993041
M. Wt: 236.62 g/mol
InChI Key: VNWSWBISKJJDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position, an ethyl group at the meta position, and a trifluoromethyl group at the carbonyl carbon

Preparation Methods

The synthesis of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-ethylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Scientific Research Applications

4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with its target, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives:

These comparisons highlight the unique properties of 4’-Chloro-3’-ethyl-2,2,2-trifluoroacetophenone, particularly its enhanced lipophilicity and potential for diverse chemical reactivity.

Properties

IUPAC Name

1-(4-chloro-3-ethylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-2-6-5-7(3-4-8(6)11)9(15)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWSWBISKJJDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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